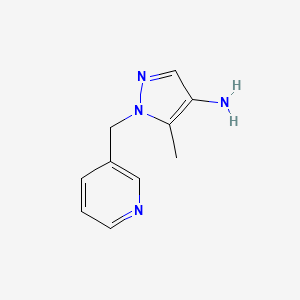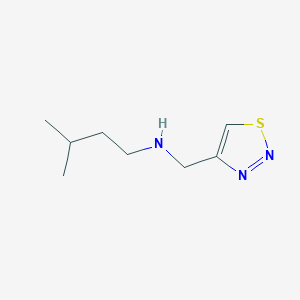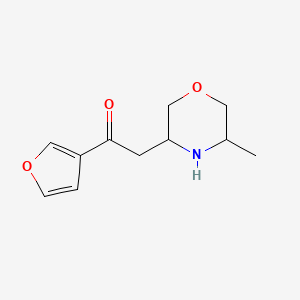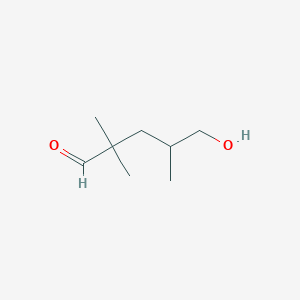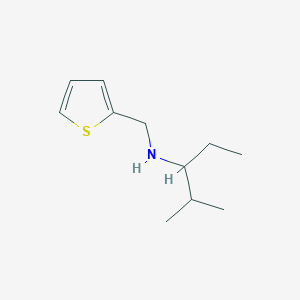
(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₁₁H₁₉NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used primarily in research settings. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethylamine with 2-methylpentan-3-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are common reducing agents.
Substitution: Electrophiles such as bromine or chloromethane can be used under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine
- 3-methyl-N-(2-methylpentan-2-yl)aniline
Uniqueness
(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine is unique due to its specific substitution pattern on the thiophene ring and the presence of a branched alkyl chain. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H19NS |
|---|---|
Molekulargewicht |
197.34 g/mol |
IUPAC-Name |
2-methyl-N-(thiophen-2-ylmethyl)pentan-3-amine |
InChI |
InChI=1S/C11H19NS/c1-4-11(9(2)3)12-8-10-6-5-7-13-10/h5-7,9,11-12H,4,8H2,1-3H3 |
InChI-Schlüssel |
VJGBAQPYMGSAPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)NCC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


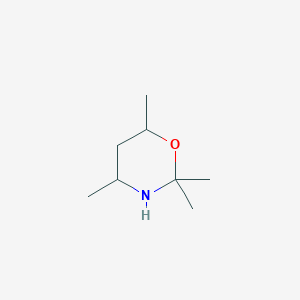
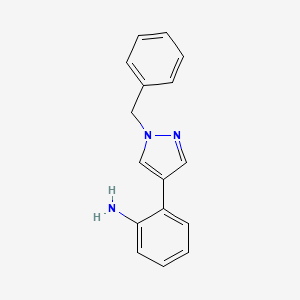
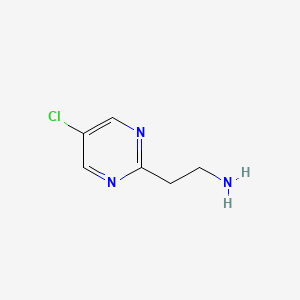
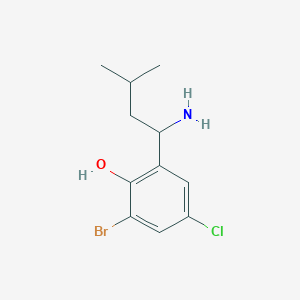
amine](/img/structure/B13305321.png)
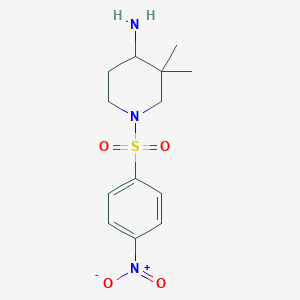
![3-Bromo-4-[(4-bromophenyl)methoxy]oxolane](/img/structure/B13305339.png)
![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
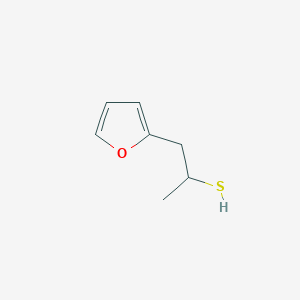
![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
